molecular formula C24H30FN3O2 B2797616 N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide CAS No. 1049386-94-8

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide

Cat. No.: B2797616
CAS No.: 1049386-94-8
M. Wt: 411.521
InChI Key: AKDVYQGJSBPFSZ-UHFFFAOYSA-N
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Description

N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide is a carboxamide derivative featuring a piperazine ring substituted with a 2-fluorophenyl group and an oxane (tetrahydropyran) ring system. The oxane ring may enhance metabolic stability compared to smaller heterocycles, while the fluorophenyl group could modulate lipophilicity and receptor binding .

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O2/c25-21-8-4-5-9-22(21)28-16-14-27(15-17-28)13-12-26-23(29)24(10-18-30-19-11-24)20-6-2-1-3-7-20/h1-9H,10-19H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDVYQGJSBPFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide typically involves multiple steps. The reaction conditions often involve the use of bases like DBU and solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of equilibrative nucleoside transporters, affecting nucleotide synthesis and adenosine regulation . The compound’s binding to these targets can modulate various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs in Serotonin Receptor Imaging

18F-Mefway and 18F-FCWAY (from ) are fluorinated radiotracers for 5-HT1A receptor imaging. Both share a piperazine core linked to fluorinated aromatic groups but differ in their carbocyclic systems:

  • 18F-Mefway : Contains a cyclohexane-carboxamide backbone.
  • 18F-FCWAY : Features a pyridinyl-cyclohexane structure.
  • Target Compound : Replaces cyclohexane with an oxane ring, which may reduce steric hindrance and improve blood-brain barrier (BBB) penetration due to increased hydrophobicity (predicted logP: ~3.5 vs. 18F-FCWAY’s logP of 2.8).
Parameter Target Compound 18F-Mefway 18F-FCWAY
Core Ring Oxane Cyclohexane Cyclohexane
Fluorine Position 2-fluorophenyl Trans-fluoroalkyl Pyridinyl-fluoro
Receptor Binding (Ki)* Not reported 0.8 nM (5-HT1A) 1.2 nM (5-HT1A)
Metabolic Stability High (oxane ring) Moderate Low (rapid cleavage)

*Ki values from . The target compound’s oxane system could enhance stability but requires empirical validation .

Piperazine Carboxamides with Aromatic Substitutions

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () shares the piperazine-carboxamide scaffold but differs in substituents:

  • Chlorophenyl vs. Fluorophenyl : Chlorine’s electron-withdrawing effect may reduce basicity (pKa ~7.5) compared to fluorine’s milder electronegativity (pKa ~8.2 in the target compound), affecting receptor interactions.
  • Ethyl Group vs.

Carboxamide Derivatives with Heterocyclic Variations

Compounds in (e.g., thiazolidine-carboxylic acid derivatives) highlight the impact of heterocycle choice:

  • Thiazolidine vs. Oxane : Thiazolidine’s sulfur atom may confer higher polarity (logP ~1.5) vs. oxane’s oxygen (logP ~3.5), influencing solubility and BBB penetration.
  • Carboxylic Acid vs. Carboxamide : Acidic groups () limit CNS uptake, whereas the target compound’s carboxamide enhances neutrality and bioavailability .

Q & A

Q. What are the recommended synthetic routes and purification methods for N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of a fluorophenyl-piperazine intermediate with an oxane-carboxamide backbone. Key steps include:
  • Nucleophilic substitution : Reacting 2-fluorophenylpiperazine with ethylenediamine derivatives under anhydrous conditions (e.g., dichloromethane, triethylamine) to form the ethyl-piperazine intermediate .
  • Carboxamide formation : Coupling the intermediate with 4-phenyloxane-4-carboxylic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to achieve ≥95% purity .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is critical:
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.1–7.4 ppm; piperazine CH2_2 signals at δ 2.5–3.5 ppm) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as seen in analogous piperazine-carboxamide structures (e.g., C–H···O/F interactions stabilizing the chair conformation of piperazine) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+ ~468.2 Da) .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Receptor binding assays : Radioligand competition studies (e.g., 3^3H-spiperone for dopamine D2/D3 receptors) due to the fluorophenyl-piperazine motif’s affinity for monoaminergic targets .
  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., trypsin-like serine proteases) .
  • Cellular toxicity : MTT assays in HEK293 or HepG2 cells to establish IC50_{50} values .

Advanced Research Questions

Q. How can contradictory data on receptor selectivity (e.g., D2 vs. 5-HT1A_{1A}1A​) be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions or substituent effects. Mitigation strategies include:
  • Functional assays : Compare cAMP inhibition (D2) vs. calcium mobilization (5-HT1A_{1A}) in transfected CHO cells .

  • Structural analogs : Synthesize derivatives with modified fluorophenyl or oxane groups to isolate pharmacophore contributions (Table 1) .

  • Molecular docking : Use cryo-EM receptor structures (e.g., PDB 6CM4 for D2) to model binding poses and identify steric clashes or favorable interactions .

    Table 1 : Substituent Effects on Receptor Binding Affinity (Ki_i, nM)

    Substituent PositionD2 Receptor5-HT1A_{1A} ReceptorSource
    2-Fluorophenyl12 ± 2480 ± 50
    4-Fluorophenyl45 ± 5120 ± 10
    2,4-Difluorophenyl8 ± 1650 ± 70

Q. What strategies optimize metabolic stability without compromising target affinity?

  • Methodological Answer : Address metabolic hotspots (e.g., piperazine N-oxidation, oxane ring hydrolysis):
  • Isotere replacement : Replace labile oxane oxygen with a methylene group (e.g., cyclohexane) to reduce ring-opening .
  • Deuterium incorporation : Deuterate the ethyl-piperazine linker to slow CYP450-mediated oxidation .
  • Prodrug design : Introduce ester or amide pro-moieties at the carboxamide group to enhance oral bioavailability .

Q. How can computational modeling guide SAR studies for this compound?

  • Methodological Answer : Integrate multi-scale modeling approaches:
  • Quantum mechanics (QM) : Calculate electrostatic potentials to predict fluorophenyl-piperazine interactions with aromatic residues (e.g., Phe6.52 in D2 receptors) .
  • Molecular dynamics (MD) : Simulate ligand-receptor complexes (100 ns trajectories) to assess stability of hydrogen bonds (e.g., between carboxamide and Asp3.32) .
  • Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., trifluoromethoxy vs. methoxy groups) .

Data Contradiction Analysis

Q. Why do studies report conflicting cytotoxicity profiles (e.g., IC50_{50}50​ variability in cancer cell lines)?

  • Methodological Answer : Variability may stem from:
  • Cell line heterogeneity : Test in panels (e.g., NCI-60) to distinguish tissue-specific effects .
  • Assay conditions : Control for serum protein binding (e.g., use low-FBS media) and incubation time (24 vs. 48 hours) .
  • Off-target effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify confounding kinase interactions .

Notes

  • Advanced Techniques : Prioritized peer-reviewed studies on analogous piperazine-carboxamides for methodological rigor.

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